(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone
CAS No.: 1396811-77-0
Cat. No.: VC6337147
Molecular Formula: C20H20FN3OS
Molecular Weight: 369.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396811-77-0 |
|---|---|
| Molecular Formula | C20H20FN3OS |
| Molecular Weight | 369.46 |
| IUPAC Name | [5-(4-fluorophenyl)-2-methylpyrazol-3-yl]-(4-thiophen-3-ylpiperidin-1-yl)methanone |
| Standard InChI | InChI=1S/C20H20FN3OS/c1-23-19(12-18(22-23)15-2-4-17(21)5-3-15)20(25)24-9-6-14(7-10-24)16-8-11-26-13-16/h2-5,8,11-14H,6-7,9-10H2,1H3 |
| Standard InChI Key | FOXVZMRHTGFDDK-UHFFFAOYSA-N |
| SMILES | CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCC(CC3)C4=CSC=C4 |
Introduction
Structural and Functional Analysis
The compound’s architecture combines three pharmacologically relevant fragments:
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Pyrazole core: A five-membered aromatic ring with two adjacent nitrogen atoms. Substituents at positions 1 (methyl) and 5 (4-fluorophenyl) modulate electronic and steric properties .
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Methanone linker: A carbonyl group connecting the pyrazole to the piperidine ring, enabling conjugation and influencing molecular flexibility .
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Piperidine-thiophene system: A six-membered amine ring (piperidine) with a thiophen-3-yl substituent, contributing to hydrophobic interactions and spatial arrangement.
Key Structural Features
The compound’s planar pyrazole-thiophene arrangement and piperidine’s chair conformation suggest potential for π-π interactions and hydrophobic pocket binding in biological targets .
Synthesis and Reaction Pathways
While no direct synthesis protocol exists for this compound, analogous strategies from related molecules provide insights:
Hypothetical Synthesis Route
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Pyrazole Formation:
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Piperidine-Thiophene Intermediate:
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Coupling Step:
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Friedel-Crafts acylation or carbonyl chloride-mediated linkage between the pyrazole carboxylic acid and piperidine amine.
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Physical and Chemical Properties
Predicted properties based on structural analogs:
Comparative Analysis with Related Compounds
Structural Analogues and Performance
Future Research Directions
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SAR (Structure-Activity Relationship) Studies:
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In Vitro Testing:
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Computational Modeling:
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